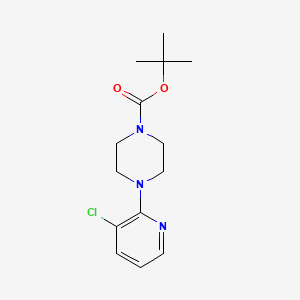
Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate and related compounds involves condensation reactions and is characterized by the use of carbamimide, 3-fluorobenzoic acid, and other reagents under specific conditions to achieve the desired product. The process is notable for its efficiency in forming the piperazine-carboxylate structure, a core component of this compound's molecular framework (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies have played a crucial role in determining the molecular structure of this compound. These studies reveal that the compound crystallizes in specific crystal systems with defined unit cell parameters, showcasing the molecular arrangement and confirming the structure through spectroscopic evidence such as LCMS, NMR, and IR spectroscopy (Mamat et al., 2012).
Chemical Reactions and Properties
The compound exhibits interesting chemical reactions, including weak intermolecular interactions and aromatic π–π stacking, contributing to its three-dimensional architecture. Such properties are essential for understanding the compound's reactivity and potential applications in various chemical reactions (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of tert-butyl piperazine derivatives, including similar compounds to Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate, have been extensively studied. These compounds are typically synthesized using condensation reactions and characterized through spectroscopic methods like LCMS, NMR, IR, and X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Structural Analysis
- Detailed structural analysis using crystallography has been conducted on several tert-butyl piperazine derivatives, revealing insights into their molecular configurations and intermolecular interactions. This information is vital for understanding the chemical properties and potential applications of these compounds (Gumireddy et al., 2021).
Biological Evaluation
- Biological evaluations of tert-butyl piperazine derivatives have shown varying degrees of antibacterial and anthelmintic activities. These studies are important for assessing the potential of these compounds in medical and veterinary applications (Kulkarni et al., 2016).
Crystal Structure and Molecular Dynamics
- Investigations into the crystal structure and molecular dynamics of tert-butyl piperazine derivatives have provided deeper insights into their physical properties and the nature of their interactions at the molecular level. Such studies are crucial for the development of new materials and pharmaceuticals (Mamat et al., 2012).
Anticorrosive Properties
- Some tert-butyl piperazine derivatives have been explored for their anticorrosive properties, particularly in the protection of metals like carbon steel in acidic environments. This research holds significance for industrial applications in metal preservation and coating technologies (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGOQGHXSGIDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

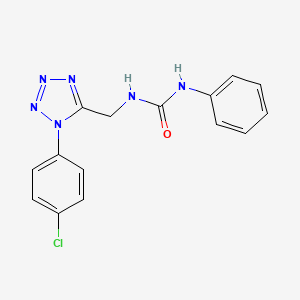
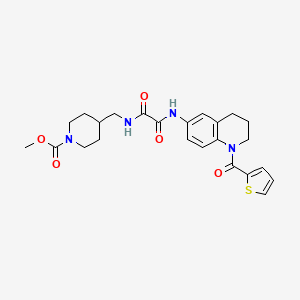
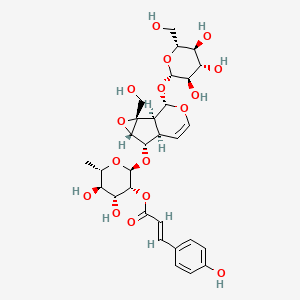
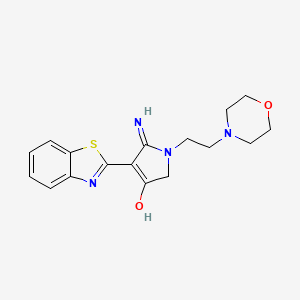

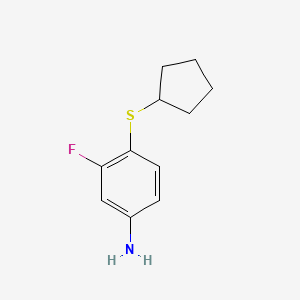
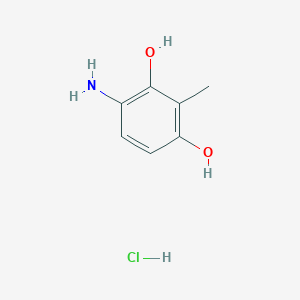
![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)
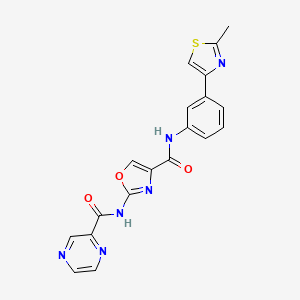
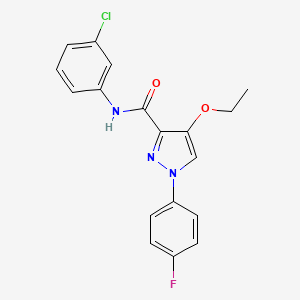
![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)
![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)
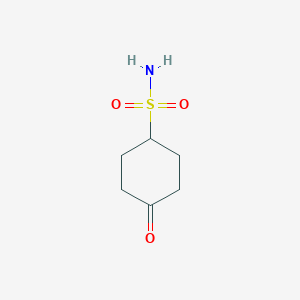
![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)